molecular formula C8H8FN3 B1441955 (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1020033-86-6

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B1441955
CAS No.: 1020033-86-6
M. Wt: 165.17 g/mol
InChI Key: HFPOJHNMBWPIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1020033-86-6) is a valuable chemical building block in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-a]pyridine heterocyclic system, a scaffold recognized as a privileged structure in the development of therapeutic agents . The core imidazo[1,2-a]pyridine structure is present in several marketed drugs and compounds in clinical development, underscoring its significant research value . Specifically, this scaffold is being extensively investigated for its potential in oncology research. Scientific literature and patent filings indicate that imidazo[1,2-a]pyridine compounds are being explored for the treatment of various cancers, including neuroblastoma, triple-negative breast cancer, acute myeloid leukemia, and multiple myeloma . The mechanism of action for these compounds often involves the inhibition of specific biological targets; for instance, some derivatives are designed as inhibitors of the Myc proto-oncogene protein, which plays a key role in cellular proliferation and is a high-value target in cancer therapeutics . Beyond oncology, this chemical scaffold shows promise in other therapeutic areas. Research has demonstrated applications in developing inhibitors for enzymes like plasma kallikrein, which is a target for treating hereditary angioedema and diabetic macular edema . The compound's utility is further highlighted by its role in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which is used to synthesize complex molecular hybrids and peptidomimetics for creating focused libraries in bioactivity screening . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOJHNMBWPIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-Fluoroimidazo[1,2-a]pyridine Core

The key intermediate for the target compound is the 6-fluoroimidazo[1,2-a]pyridine scaffold. A reliable synthetic route involves:

  • Starting materials: 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA).
  • Reaction conditions: Heating at 40–100 °C for 2–8 hours to form an N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine intermediate without purification.
  • Cyclization: Subsequent reaction with ethyl bromoacetate in the presence of a base (e.g., NaHCO3) at 100–160 °C for 2–8 hours leads to the formation of 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate.
  • Hydrolysis: Alkaline hydrolysis of the ester yields 6-fluoroimidazo[1,2-a]pyridine-3-formic acid.

This method is advantageous due to mild reaction conditions, high purity of product, and avoidance of heavy metals or corrosive gases, making it suitable for scale-up and industrial application.

Introduction of the Methanamine Group at Position 2

The transformation from 6-fluoroimidazo[1,2-a]pyridine derivatives to the methanamine-substituted target involves functional group interconversion strategies:

  • Reduction of formyl or carboxyl groups: Reduction of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid or related derivatives to the corresponding aldehyde or alcohol intermediates can be achieved using sodium borohydride (NaBH4) or similar hydride donors under controlled conditions.
  • Amination: The aldehyde intermediate can be converted to the methanamine via reductive amination using ammonia or amine sources in the presence of reducing agents, or by direct substitution if a suitable leaving group is present.

Though direct literature specifically detailing the preparation of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is limited, analogous procedures for related imidazo[1,2-a]pyridine derivatives confirm the feasibility of these transformations.

Alternative Synthetic Routes and Catalytic Methods

  • One-pot multi-component reactions: The Groebke–Blackburn–Bienaymé reaction is a powerful method to construct imidazo[1,2-a]pyridines by reacting 2-aminopyridines, aldehydes, and isocyanides. Modifications of this reaction allow incorporation of fluorine substituents and amine functionalities, potentially enabling direct access to methanamine derivatives.
  • Isocyanide synthesis: Preparation of isocyanides from N-formamides via dehydration (using reagents like POCl3/Et3N or milder triphenylphosphine/iodine systems) is critical for multi-component reactions. Protecting groups may be employed to tolerate sensitive functional groups during these steps.
  • Intramolecular nucleophilic aromatic substitution: For fluorinated imidazo[1,2-a]pyridines, intramolecular nucleophilic aromatic substitution under basic conditions can lead to novel tetracyclic structures, which may be relevant for derivative synthesis but require careful solvent choice (e.g., tert-butanol to avoid side reactions).

Summary Table of Key Preparation Steps

Step Reaction Type Starting Materials Conditions Product/Intermediate Yield/Notes
1 Formation of formamidine intermediate 2-amino-5-fluoropyridine, DMF-DMA 40–100 °C, 2–8 h N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine No purification needed
2 Cyclization with alkylation Intermediate, ethyl bromoacetate, base 100–160 °C, 2–8 h 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate 68.7% (ethyl ester)
3 Hydrolysis Ethyl ester, NaOH Room temp, 2 h 6-fluoroimidazo[1,2-a]pyridine-3-formic acid 80.1%
4 Reduction to aldehyde/alcohol 6-fluoroimidazo[1,2-a]pyridine carboxylic acid or ester NaBH4 or similar, mild conditions Alcohol or aldehyde intermediate Moderate to high yield (literature analogues)
5 Reductive amination Aldehyde intermediate, ammonia or amine Reducing agent (e.g., NaBH3CN) This compound Expected high yield based on analogous methods

Chemical Reactions Analysis

Types of Reactions

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The imidazo[1,2-a]pyridine ring system can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly influenced by substituent type and position. Below is a detailed comparison with key analogs:

Structural and Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine 6-F, 2-CH2NH2 C9H9FN3 178.19 (calc.) Fluorine enhances electronegativity; methanamine enables hydrogen bonding.
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine 7-CH3, 2-CH2NH2 C9H11N3 161.21 Methyl group increases lipophilicity; lower polarity .
(6-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)methanamine 6-CF3, 2-CH2NH2 C9H8F3N3 215.18 CF3 group improves metabolic stability and binding affinity .
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine 5-CH3, 3-CH2N(CH3)2, 2-aryl Variable ~300–350 Aryl and dimethylamine groups enhance antimicrobial activity .
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 6-CH3, 2-(4-F-C6H4) C14H11FN2 226.25 Fluorophenyl substitution improves π-π stacking in target interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The 7-methyl analog () has a logP ~1.8, while the 6-CF3 derivative () has logP ~2.5, indicating improved membrane permeability for the latter .
  • Metabolic Stability: Fluorine and CF3 groups reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs .

Biological Activity

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C8H10Cl2FN3
Molecular Weight 238.09 g/mol
IUPAC Name This compound; dihydrochloride
InChI Key ZTFBETUQOUEEOD-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various targets, which may include:

  • Cyclin-dependent kinases (CDKs) : Recent studies have indicated that this compound can inhibit CDK12 and CDK13, which are implicated in several cancers and other diseases .
  • Aminoacyl-tRNA synthetases : It has been explored as a potential inhibitor for these enzymes, which are crucial for protein synthesis in pathogens like Trypanosoma brucei, the causative agent of African sleeping sickness .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines. For example:

  • Inhibition Studies : The compound demonstrated an IC50 value indicating effective inhibition of tumor cell growth at micromolar concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

  • Broad-spectrum Activity : It showed activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on CDK Inhibition :
    • Researchers synthesized derivatives of this compound and evaluated their potency against CDK12 and CDK13.
    • Results showed that specific modifications to the structure enhanced selectivity and potency against these targets .
  • Inhibition of TbMetRS :
    • A study highlighted its role as a weak inhibitor of TbMetRS, with varying degrees of inhibition observed at different concentrations . This suggests potential applications in treating trypanosomiasis.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological Activity
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochlorideAnticancer activity
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochlorideModerate antimicrobial effects
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamineLimited data on biological activity

Q & A

Basic: What are the standard synthetic routes for (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For example, Schiff base intermediates can be formed by reacting imidazo[1,2-a]pyridine carbaldehydes with primary amines in the presence of glacial acetic acid, followed by reduction to yield the methanamine derivative . Optimization includes:

  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Catalyst selection : Acidic or metal-free conditions (e.g., molecular iodine) can enhance cyclization efficiency .
  • Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) improves purity.

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm fluorine substitution at position 6 and methanamine group connectivity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass 204.0706 Da for C9_9H9_9FN3_3) .
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., Hirshfeld surface analysis for π-π stacking or hydrogen bonding) .

Advanced: How can metal-free or green chemistry approaches improve the synthesis of derivatives?

A novel iodine-mediated transimination protocol enables one-pot synthesis of imidazo[1,2-a]pyridine derivatives under metal-free conditions. This method involves:

  • Oxidative coupling : Molecular iodine promotes sequential oxidation/cyclization of benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)anilines .
  • Solvent optimization : Polar aprotic solvents (e.g., diglyme) under microwave irradiation reduce reaction time (30–60 minutes vs. hours) .
  • Scalability : Yields >75% for gram-scale reactions, minimizing waste .

Advanced: What pharmacological targets or mechanisms are associated with this scaffold?

Imidazo[1,2-a]pyridine derivatives exhibit:

  • Receptor targeting : Fluorescent probes (e.g., benzodiazepine receptor ligands) for visualizing cellular receptors via nitrobenzoxadiazole (NBD) tags .
  • Antimicrobial activity : Schiff base derivatives show efficacy against Gram-positive bacteria via membrane disruption, validated by MIC assays .
  • Neuroactive potential : Structural analogs demonstrate anxiolytic and antihypertensive properties in preclinical models, likely via GABAergic modulation .

Advanced: How do structural modifications (e.g., fluorine position) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine substitution : The 6-fluoro group enhances metabolic stability and血脑屏障 permeability compared to non-fluorinated analogs .
  • Methanamine functionalization : N-Aryl or N-alkyl substitutions modulate receptor affinity; bulkier groups (e.g., cyclopropyl) reduce off-target interactions .
  • Heterocycle fusion : Pyrimidine or triazole ring fusion (e.g., imidazo[4,5-c]quinolines) broadens kinase inhibition profiles .

Advanced: What computational tools are used to predict reactivity or binding interactions?

  • DFT calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular docking : Simulate binding to targets like CDK2 or PCNA using AutoDock Vina, guided by crystallographic data .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to optimize crystal packing for solubility .

Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?

  • Reproducibility checks : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized imines) that may skew bioassay results .
  • Dose-response validation : Replicate in vitro assays (e.g., IC50_{50} determinations) with orthogonal methods (e.g., fluorescence vs. radiometric assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 2
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.